3-Amino-2-(2-methoxy-ethoxy)-benzamide

Description

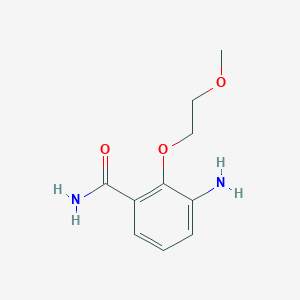

3-Amino-2-(2-methoxy-ethoxy)-benzamide is a benzamide derivative characterized by a benzamide core (a benzene ring linked to an amide group) with specific substitutions: an amino group (-NH₂) at the 3-position and a 2-methoxy-ethoxy (-OCH₂CH₂OCH₃) group at the 2-position of the benzene ring. Benzamide derivatives are widely explored for their roles in enzyme inhibition (e.g., histone deacetylases (HDACs)), receptor modulation (e.g., neuronal nicotinic acetylcholine receptors (nAChRs)), and antimicrobial activity . The methoxy-ethoxy substituent likely enhances solubility and pharmacokinetic (PK) properties compared to more lipophilic analogs .

Properties

IUPAC Name |

3-amino-2-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-5-6-15-9-7(10(12)13)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZRGAXPGYUDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC=C1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 2-Methoxyethoxy-4-acetylamino Benzoate

The foundational step involves preparing the methyl ester precursor. As demonstrated in US3357978A, methyl-2-ethoxy-4-acetylaminobenzoate is synthesized by reacting methyl-4-acetylamino salicylate with ethyl sulfate in acetone under reflux with potassium carbonate. Adapting this for the 2-methoxyethoxy substituent requires substituting ethyl sulfate with 2-methoxyethyl bromide or similar alkylating agents. The reaction proceeds at 40°C for 19 hours, achieving a 97% yield. Chlorination or bromination at the 5-position may follow, as described in Step D of the same patent, where acetic acid solutions of the ester are treated with chlorine gas at 15–20°C.

Catalytic Transamidation with Aminoalkylamines

The ester intermediate undergoes transamidation with 3-aminophenyl derivatives. In US3357978A, methyl-2-methoxy-4-acetylamino-5-chlorobenzoate reacts with N,N-diethylethylenediamine in xylene using aluminum isopropylate as a catalyst. The mixture is heated under reflux (120–140°C) to distill off methanol, followed by hydrolysis with sodium hydroxide to yield the primary amine. This method achieves an 81% yield for analogous structures. For 3-amino-2-(2-methoxy-ethoxy)-benzamide, substituting the diamine with 3-aminophenylamine would directly afford the target compound post-hydrolysis.

Purification and Isolation

Post-reaction, the product is isolated via solvent distillation and crystallization. The patent specifies cooling the reaction mixture to 20°C, followed by suction filtration and washing with water. Vacuum distillation removes residual solvents, yielding the pure benzamide.

Nitro-Reduction Route via Acyl Chloride Intermediate

Formation of Paranitrobenzoyl Chloride

CN106946726A outlines a scalable method starting with paranitrobenzoic acid. The acid reacts with triphosgene in toluene at <0°C, catalyzed by pyridine-triethylamine mixtures. This exothermic reaction generates paranitrobenzoyl chloride in 90% yield after vacuum distillation. For this compound, the starting material would be 2-(2-methoxyethoxy)-nitrobenzoic acid, maintaining analogous reaction conditions.

Ammonolysis to Form Nitrobenzamide

The acyl chloride is treated with aqueous ammonia in the presence of hexadecyltrimethylammonium chloride as a phase-transfer catalyst. Dropwise addition at ≤40°C prevents thermal degradation, yielding the nitrobenzamide intermediate with 97.2% efficiency after crystallization.

Catalytic Hydrogenation of Nitro Group

The final step involves hydrogenating the nitro group to an amine. Using palladium on carbon (Pd/C) or Raney nickel under 0.5–1 MPa H₂ at 50–70°C achieves quantitative reduction. Pressure and temperature control are critical to avoiding over-reduction or dehalogenation in halogenated analogs.

Comparative Analysis of Preparation Methods

Reaction Efficiency and Scalability

The nitro-reduction route offers higher yields and simpler byproduct handling, making it preferable for industrial-scale synthesis. However, the transamidation method avoids nitro intermediates, which may be advantageous in oxygen-sensitive applications.

Catalyst Optimization

Aluminum isopropylate in transamidation facilitates methanol elimination but requires anhydrous conditions. In contrast, Pd/C in hydrogenation is reusable, reducing long-term costs. Recent advances suggest zeolite-supported catalysts could further enhance efficiency in both routes.

Industrial-Scale Adaptations and Process Optimization

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-methoxy-ethoxy)-benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced forms.

Substitution: The methoxy-ethoxy chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

3-Amino-2-(2-methoxy-ethoxy)-benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-methoxy-ethoxy)-benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Benzamide Compounds

Structural and Functional Group Variations

The biological activity of benzamide derivatives is highly dependent on substituent groups. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Pharmacological Activity

- nAChR Modulation: Compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) exhibits selective inhibition of hα4β2 nAChRs, a property linked to its allyloxy and pyridinyl groups. In contrast, this compound’s amino and methoxy-ethoxy groups may favor interactions with polar residues in receptor binding pockets, though experimental data is needed .

- HDAC Inhibition: Benzamide HDAC inhibitors (e.g., chidamide) bind zinc ions via their amide carbonyl group. The methoxy-ethoxy group in this compound could mimic the cap structures of HDACis, improving target engagement .

- Antimicrobial and Anticancer Potential: Benzamide–aminoindane derivatives show activity against Acanthamoeba castellani and PCSK9 inhibition, suggesting the target compound’s amino group might enhance DNA or protein binding .

Pharmacokinetic and Selectivity Profiles

- Solubility and Bioavailability: The methoxy-ethoxy group in this compound likely increases water solubility compared to analogs with alkyl or trifluoromethyl groups (e.g., 2-[2-(dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide) .

- Metabolic Stability : Benzamides with electron-donating groups (e.g., methoxy) often exhibit slower hepatic metabolism, as seen in HDAC inhibitors like chidamide .

- Selectivity Challenges: Sulpiride and other neuroleptic benzamides demonstrate how minor structural changes (e.g., sulfonyl vs. methoxy-ethoxy groups) drastically alter receptor specificity .

Q & A

Q. What are the standard protocols for synthesizing 3-Amino-2-(2-methoxy-ethoxy)-benzamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves reacting a benzoic acid derivative (e.g., 2-(2-methoxy-ethoxy)-3-nitrobenzoic acid) with a reducing agent to convert the nitro group to an amino group. For example, hydrogenation with a palladium catalyst or iron powder in acidic conditions is commonly used . Optimization includes:

- Temperature : Elevated temperatures (80–100°C) to accelerate reaction rates.

- Catalyst Loading : 5–10% Pd/C for efficient nitro group reduction.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the product.

Characterization via NMR and IR confirms the reduction of the nitro group to an amine.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule structures .

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy-ethoxy and amino groups) .

- Mass Spectrometry : High-resolution MS to confirm molecular formula (e.g., [M+H] peak matching CHNO).

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted biological activity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to predict binding affinities .

- QSAR Studies : Correlate substituent modifications (e.g., methoxy-ethoxy chain length) with activity trends. For example, longer ethoxy chains may enhance lipophilicity and membrane permeability .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) to prioritize candidates .

Q. What strategies are recommended to resolve contradictions in reported biological activities of benzamide derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies under consistent conditions (e.g., cell line, incubation time, dose range) to minimize variability .

- Structural Analog Comparison : Test analogs (e.g., 4-amino-3-trifluoroethoxy variants) to isolate the impact of specific substituents on activity .

- Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., impurity levels, solvent effects) .

Q. How can crystallographic challenges (e.g., twinning or poor resolution) be addressed during structural analysis of benzamide derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.